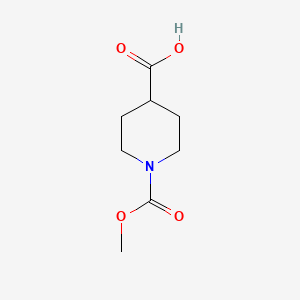

1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-methoxycarbonylpiperidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDQGMCHKKYRKCB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)N1CCC(CC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00363425 | |

| Record name | 1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

197585-42-5 | |

| Record name | 1-(Methoxycarbonyl)piperidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00363425 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

CAS Number: 197585-42-5

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals working with 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. This document provides essential information on its chemical and physical properties, detailed experimental protocols for its synthesis, and an overview of its applications in medicinal chemistry and pharmaceutical development.

Chemical and Physical Properties

This compound is a piperidine derivative featuring both a methoxycarbonyl group attached to the nitrogen atom and a carboxylic acid group at the 4-position of the piperidine ring.[1] This bifunctional nature makes it a valuable building block in organic synthesis.

| Property | Value | Reference |

| CAS Number | 197585-42-5 | |

| Molecular Formula | C₈H₁₃NO₄ | [1] |

| Molecular Weight | 187.19 g/mol | [1] |

| Appearance | Solid | |

| InChI | 1S/C8H13NO4/c1-13-8(12)9-4-2-6(3-5-9)7(10)11/h6H,2-5H2,1H3,(H,10,11) | |

| SMILES | O=C(OC)N1CCC(C(O)=O)CC1 |

Spectroscopic Data

| Spectroscopy | Expected Characteristics |

| ¹H NMR | Signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), the piperidine ring protons (multiplets, ~1.5-4.0 ppm), and the carboxylic acid proton (broad singlet, variable chemical shift). The protons alpha to the nitrogen and the carbonyl group will be the most downfield among the piperidine signals. |

| ¹³C NMR | Carbonyl carbons of the methoxycarbonyl and carboxylic acid groups (~170-180 ppm), the methoxy carbon (~52 ppm), and the piperidine ring carbons (~25-55 ppm). |

| IR Spectroscopy | A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a C=O stretch from the carboxylic acid (~1700-1725 cm⁻¹), a C=O stretch from the urethane (~1680-1700 cm⁻¹), and C-O stretches (~1200-1300 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M+) at m/z = 187.19, along with characteristic fragmentation patterns including the loss of the methoxycarbonyl group and the carboxylic acid group. |

Experimental Protocols

A detailed experimental protocol for the synthesis of this compound is not explicitly published. However, a standard procedure would involve the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with methyl chloroformate. The following is a representative protocol based on general chemical principles and synthesis of similar compounds.

Synthesis of this compound

This procedure outlines the reaction of piperidine-4-carboxylic acid with methyl chloroformate in the presence of a base.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Methyl chloroformate

-

Sodium carbonate

-

1 M Hydrochloric acid

-

Ethyl acetate

-

Anhydrous sodium sulfate

-

Water

-

Dioxane

Procedure:

-

In a round-bottom flask, dissolve piperidine-4-carboxylic acid and a slight excess of sodium carbonate in a mixture of water and dioxane.

-

Cool the solution to 0-5 °C in an ice bath with stirring.

-

Slowly add an equimolar amount of methyl chloroformate dropwise, ensuring the temperature remains below 10 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature overnight.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully acidify the reaction mixture to pH 2-3 with 1 M hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent system like ethyl acetate/hexanes.

Applications in Research and Drug Development

This compound serves as a versatile intermediate in the synthesis of more complex molecules, particularly in the pharmaceutical industry.[1] The piperidine scaffold is a common motif in a wide range of biologically active compounds.

Role as a Building Block: The presence of two distinct functional groups allows for selective chemical modifications. The carboxylic acid can be converted to esters, amides, or other derivatives, while the methoxycarbonyl group can be hydrolyzed to reveal the secondary amine for further functionalization. This orthogonality is highly valuable in multi-step syntheses.[2]

Medicinal Chemistry Applications: Piperidine derivatives are integral to the development of therapeutics targeting the central nervous system, including analgesics and antipsychotics.[2] The structural framework of this compound provides a key starting point for the synthesis of novel drug candidates. Its derivatives are explored for their potential to modulate the activity of various enzymes and receptors.[1]

Safety and Handling

Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, this compound is classified with the following hazards:

| Hazard | Code | Description |

| Pictogram | GHS05 | Corrosion |

| Signal Word | Danger | |

| Hazard Statement | H318 | Causes serious eye damage |

| Precautionary Statements | P280, P305+P351+P338, P310 | Wear protective gloves/protective clothing/eye protection/face protection. IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.

Conclusion

This compound is a valuable and versatile building block for organic synthesis, with significant applications in the fields of medicinal chemistry and drug discovery. Its bifunctional nature allows for a wide range of chemical transformations, making it an important precursor for the synthesis of complex, biologically active molecules. Proper handling and safety precautions are essential when working with this compound. This guide provides a foundational understanding for researchers and professionals utilizing this chemical in their work.

References

1-(Methoxycarbonyl)piperidine-4-carboxylic acid molecular weight

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of this compound, a key building block in medicinal chemistry and pharmaceutical development. The document is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis.

Physicochemical Properties

This compound is a heterocyclic compound featuring a piperidine ring substituted with both a methoxycarbonyl group on the nitrogen atom and a carboxylic acid group at the 4-position. Its chemical structure makes it a valuable intermediate for the synthesis of more complex molecules.

The key physicochemical properties are summarized in the table below for easy reference.

| Property | Value | Reference |

| Molecular Weight | 187.19 g/mol | [1] |

| Molecular Formula | C₈H₁₃NO₄ | |

| CAS Number | 197585-42-5 | |

| Physical Form | Solid | |

| InChI Key | FDQGMCHKKYRKCB-UHFFFAOYSA-N | |

| SMILES String | O=C(OC)N(CC1)CCC1C(O)=O |

Synthesis and Experimental Protocols

The synthesis of this compound typically involves the N-acylation of a piperidine-4-carboxylic acid derivative. Below is a representative experimental protocol for its synthesis, based on standard organic chemistry principles for the formation of N-methoxycarbonyl groups.

Representative Synthesis: N-Methoxycarbonylation of Piperidine-4-carboxylic acid

This protocol describes a general method for the synthesis of the title compound starting from isonipecotic acid (piperidine-4-carboxylic acid).

Materials:

-

Isonipecotic acid

-

Methyl chloroformate

-

A suitable base (e.g., triethylamine, sodium carbonate)

-

An appropriate solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), or a biphasic system with water)

-

Hydrochloric acid (HCl) for acidification

-

Ethyl acetate for extraction

-

Anhydrous sodium sulfate or magnesium sulfate for drying

Procedure:

-

Dissolution: Isonipecotic acid is dissolved or suspended in the chosen solvent system along with the base. The base is crucial to neutralize the HCl generated during the reaction.

-

Acylation: The mixture is cooled in an ice bath (0-5 °C). Methyl chloroformate is added dropwise to the stirred solution. The reaction is exothermic and careful temperature control is necessary to prevent side reactions.

-

Reaction Monitoring: The reaction progress is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

-

Work-up: Once the reaction is complete, the solvent may be removed under reduced pressure. The residue is then taken up in water.

-

Acidification: The aqueous solution is cooled and acidified to a pH of approximately 2-3 using hydrochloric acid. This step protonates the carboxylic acid, causing the product to precipitate if it has low aqueous solubility, or prepares it for extraction.

-

Extraction: The product is extracted from the acidic aqueous layer using an organic solvent like ethyl acetate. The organic layers are combined.

-

Purification: The combined organic extracts are washed with brine, dried over an anhydrous drying agent (e.g., Na₂SO₄), filtered, and the solvent is evaporated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography if necessary.

Applications in Drug Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a crucial building block or scaffold in the synthesis of more complex drug candidates. The piperidine ring is a common motif in many approved drugs due to its favorable pharmacokinetic properties.

The presence of two distinct functional groups—the carboxylic acid and the N-methoxycarbonyl group—allows for orthogonal chemical modifications. The carboxylic acid can be converted to amides, esters, or other functional groups, while the methoxycarbonyl group can be hydrolyzed to reveal the secondary amine for further derivatization. This versatility makes it a valuable intermediate in medicinal chemistry.

Derivatives of piperidine-4-carboxylic acid are explored in various therapeutic areas, including neuroscience, for their potential to interact with neurotransmitter systems.[2] The N-protected versions, such as N-Boc-piperidine-4-carboxylic acid, are widely used in peptide synthesis and the development of novel therapeutics.[2][3][4]

References

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and potential applications of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. The information is intended to support researchers, scientists, and professionals in the field of drug development in their understanding and utilization of this versatile chemical compound.

Physicochemical Properties

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The introduction of a methoxycarbonyl group at the nitrogen atom modifies its chemical properties, making it a valuable intermediate in organic synthesis. While some experimental data is limited, a combination of available information and predicted properties provides a detailed profile of this compound.

Table 1: Physicochemical Data of this compound and Related Compounds

| Property | This compound | 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid (N-Boc analog) | 1-(Benzyloxycarbonyl)piperidine-4-carboxylic acid (N-Cbz analog) |

| Molecular Formula | C₈H₁₃NO₄[1] | C₁₁H₁₉NO₄[2] | C₁₄H₁₇NO₄[1] |

| Molecular Weight | 187.19 g/mol [1] | 229.27 g/mol | 263.29 g/mol [1] |

| CAS Number | 197585-42-5[1] | 84358-13-4[2] | 10314-98-4[1] |

| Appearance | Solid[1] | White Crystalline Powder[2] | Solid |

| Melting Point | Data not available | 148-153 °C[2] | 86-88 °C[1] |

| Boiling Point | Data not available | 353.2±35.0 °C (Predicted)[2] | Data not available |

| pKa | ~4.5 (Predicted for the carboxylic acid) | 4.56±0.20 (Predicted)[2] | Data not available |

| Solubility | Soluble in polar organic solvents | Insoluble in water[2] | Data not available |

Synthesis and Reactivity

Synthesis

A common and effective method for the synthesis of this compound involves the N-protection of piperidine-4-carboxylic acid (isonipecotic acid) using methyl chloroformate. This reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Methyl chloroformate

-

Sodium carbonate (or another suitable base)

-

Water

-

Dichloromethane (or other suitable organic solvent)

-

Hydrochloric acid (for acidification)

-

Anhydrous sodium sulfate

-

Standard laboratory glassware and equipment

Procedure:

-

Dissolution: Dissolve piperidine-4-carboxylic acid and sodium carbonate in water in a round-bottom flask equipped with a magnetic stirrer. Cool the mixture in an ice bath.

-

Addition of Protecting Agent: Slowly add methyl chloroformate to the cooled solution while stirring vigorously. Maintain the temperature below 10 °C during the addition.

-

Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for several hours until the reaction is complete (monitor by TLC).

-

Work-up:

-

Wash the reaction mixture with dichloromethane to remove any unreacted methyl chloroformate.

-

Carefully acidify the aqueous layer with hydrochloric acid to a pH of 2-3.

-

Extract the product into an organic solvent such as ethyl acetate or dichloromethane.

-

Combine the organic extracts and wash with brine.

-

-

Drying and Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield this compound. The product can be further purified by recrystallization if necessary.

Diagram 1: Synthesis Workflow

Reactivity

The reactivity of this compound is characterized by the two functional groups present: the carboxylic acid and the N-methoxycarbonyl group.

-

Carboxylic Acid Group: This group can undergo typical reactions of carboxylic acids, such as esterification, amide bond formation, and reduction.

-

N-Methoxycarbonyl Group: This urethane linkage is generally stable but can be cleaved under specific conditions, such as strong acid or base hydrolysis, to regenerate the secondary amine. This protecting group strategy is fundamental in multi-step organic synthesis.

Applications in Research and Drug Development

Piperidine derivatives are a cornerstone in medicinal chemistry, appearing in a wide array of pharmaceuticals. The piperidine scaffold is considered a "privileged structure" due to its ability to interact with a variety of biological targets.

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. The presence of both a protected amine and a carboxylic acid allows for sequential and controlled modifications, making it an ideal starting material for the construction of compound libraries for drug discovery.

While specific biological activity for this exact compound is not widely reported, N-protected piperidine-4-carboxylic acid derivatives are key intermediates in the synthesis of compounds targeting a range of conditions, including neurological disorders, pain management, and infectious diseases. For example, piperidine-4-carboxylic acid itself is a conformationally restricted analog of the neurotransmitter GABA and acts as a partial agonist at GABA-A receptors.

Spectral Data

Expected Spectroscopic Features:

-

¹H NMR: Signals corresponding to the methoxy group protons (singlet, ~3.7 ppm), protons on the piperidine ring (multiplets, ~1.5-4.0 ppm), and the acidic proton of the carboxylic acid (broad singlet, variable chemical shift).

-

¹³C NMR: Resonances for the carbonyl carbons of the ester and carboxylic acid (~170-180 ppm), the methoxy carbon (~52 ppm), and the carbons of the piperidine ring.

-

IR Spectroscopy: Characteristic absorption bands for the C=O stretch of the carboxylic acid (~1700-1725 cm⁻¹) and the urethane carbonyl (~1680-1700 cm⁻¹), as well as a broad O-H stretch for the carboxylic acid (~2500-3300 cm⁻¹).

-

Mass Spectrometry: The molecular ion peak (M+) would be expected at m/z 187, with fragmentation patterns corresponding to the loss of the methoxycarbonyl group, the carboxylic acid group, and fragments of the piperidine ring.

Safety and Handling

Table 2: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement |

|

| Danger | H318: Causes serious eye damage[1] |

Precautionary Statements:

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

-

P310: Immediately call a POISON CENTER or doctor/physician.[1]

Handling and Storage:

-

Store in a cool, dry, and well-ventilated area.

-

Keep container tightly closed.

-

Avoid contact with strong oxidizing agents.

-

Stable under recommended storage conditions.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for professional scientific guidance. All laboratory work should be conducted in accordance with established safety protocols and with the appropriate personal protective equipment.

References

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Abstract: This document provides a comprehensive technical overview of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a key heterocyclic building block in modern medicinal chemistry. It details the compound's physicochemical properties, outlines a plausible synthetic route with a detailed experimental protocol, and explores its strategic role as a versatile intermediate in the drug discovery and development process. The guide is intended for researchers, chemists, and professionals in the pharmaceutical industry who are focused on the design and synthesis of novel therapeutic agents.

Introduction

The piperidine ring is a ubiquitous structural motif found in a vast array of pharmaceuticals and natural alkaloids.[1] As a saturated six-membered heterocycle, it provides a robust, three-dimensional scaffold that can be strategically modified to optimize the pharmacological profiles of drug candidates.[1][2] Piperidine derivatives are integral to over twenty classes of pharmaceuticals, highlighting their importance in drug design.[1]

This compound, a derivative of isonipecotic acid, is a bifunctional molecule of significant interest. It features a carboxylic acid at the 4-position and a methoxycarbonyl protecting group on the piperidine nitrogen. This specific substitution pattern makes it an exceptionally useful intermediate, allowing for selective chemical transformations at either the acid or the nitrogen position (after deprotection), thus enabling the synthesis of complex molecular architectures.[3] Its stability and predictable reactivity make it a valuable starting material for creating libraries of compounds for biological screening.[4]

Chemical Structure and Properties

This compound is a solid organic compound with a molecular weight of 187.19 g/mol . Its structure combines the rigidity of the piperidine ring with the reactivity of a carboxylic acid and the protective nature of a carbamate.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 197585-42-5 | [5] |

| Molecular Formula | C₈H₁₃NO₄ | [6] |

| Molecular Weight | 187.19 g/mol | |

| Appearance | Solid | |

| SMILES String | O=C(OC)N(CC1)CCC1C(O)=O | |

| InChI Key | FDQGMCHKKYRKCB-UHFFFAOYSA-N | |

| MDL Number | MFCD02082494 |

Synthesis and Manufacturing

While specific industrial manufacturing protocols are often proprietary, a standard and reliable synthesis for this compound can be proposed based on fundamental organic chemistry principles. The most direct approach is the N-acylation of piperidine-4-carboxylic acid (isonipecotic acid) with methyl chloroformate.

The reaction involves the nucleophilic attack of the secondary amine of isonipecotic acid on the electrophilic carbonyl carbon of methyl chloroformate.[7] A base is required to neutralize the hydrochloric acid byproduct generated during the reaction, driving the equilibrium towards the product.[7][8]

Figure 1: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Proposed)

This protocol describes a standard laboratory procedure for the synthesis of the title compound.

Materials:

-

Piperidine-4-carboxylic acid (isonipecotic acid)

-

Methyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (e.g., 1M HCl)

-

Water, deionized

-

Anhydrous sodium sulfate or magnesium sulfate

-

Standard laboratory glassware, magnetic stirrer, ice bath, and rotary evaporator

Procedure:

-

Reaction Setup: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend piperidine-4-carboxylic acid (1.0 equivalent) in anhydrous dichloromethane. Add triethylamine (1.1-1.2 equivalents).

-

Addition of Acylating Agent: Cool the stirred suspension to 0 °C using an ice bath. Add methyl chloroformate (1.05 equivalents) dropwise via a syringe or dropping funnel over 20-30 minutes, ensuring the internal temperature does not rise significantly.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 4-12 hours. The reaction progress should be monitored by an appropriate method, such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to confirm the consumption of the starting material.

-

Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water to quench any unreacted methyl chloroformate. Transfer the mixture to a separatory funnel. Acidify the aqueous layer to a pH of approximately 2-3 with 1M HCl.

-

Extraction: Extract the aqueous layer three times with an organic solvent like ethyl acetate. Combine the organic layers.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The resulting crude solid can be further purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield the pure product.

Role in Drug Discovery and Development

This compound is not typically an active pharmaceutical ingredient (API) itself. Instead, it serves as a high-value intermediate or "building block" in the synthesis of more complex and biologically active molecules.[3][9] Its utility stems from its bifunctional nature.

-

Scaffold for Derivatization: The carboxylic acid group is a versatile handle for forming amide bonds, which are prevalent in drug molecules. It can be coupled with a wide variety of amines to generate a library of diverse piperidine-4-carboxamides.[10]

-

Protecting Group Strategy: The methoxycarbonyl group on the nitrogen is a carbamate, which serves as a protecting group. It deactivates the nitrogen's nucleophilicity, preventing it from interfering with reactions at the C4-carboxylic acid position.[7] This group can be removed under specific conditions (e.g., hydrolysis) to reveal the secondary amine, which can then be functionalized further, for instance, through N-alkylation or reductive amination. This orthogonal strategy is fundamental to the multi-step synthesis of complex drug candidates.[3]

Derivatives of N-substituted piperidine-4-carboxylic acids are explored in numerous therapeutic areas, including neuroscience (as monoamine neurotransmitter re-uptake inhibitors), oncology, and as anti-inflammatory agents.[9][10][11]

Figure 2: Role as an intermediate in generating a chemical library for drug discovery.

Experimental Data and Characterization

Publicly available quantitative biological data (e.g., IC₅₀, Kᵢ) for this compound itself is limited, as it is primarily used as a synthetic intermediate. The biological activity is manifested in the final derivatives created from this scaffold.

The characterization of the compound and its subsequent derivatives relies on standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the molecular structure, with characteristic peaks for the piperidine ring protons, the methoxy group, and the absence of the N-H proton from the starting material.[12]

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the exact molecular weight and elemental composition of the synthesized compound.[12]

-

Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C=O stretches of the carbamate and the carboxylic acid.

Safety and Handling

Proper safety precautions should be taken when handling this compound and the reagents used in its synthesis.

Table 2: GHS Hazard Information

| Category | Information | Reference(s) |

| Pictogram | GHS05 (Corrosion) | |

| Signal Word | Danger | |

| Hazard Statement(s) | H318: Causes serious eye damage. | |

| Precautionary Statement(s) | P280: Wear protective gloves/protective clothing/eye protection/face protection. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. | |

| Storage Class | 11: Combustible Solids |

Conclusion

This compound is a strategically important molecule in pharmaceutical research and development. While not an active agent itself, its value as a versatile, bifunctional building block is immense. It provides a reliable and robust platform for the synthesis of diverse libraries of novel piperidine-based compounds. The ability to perform selective chemistry at either the C4-carboxylic acid or the N1-position (via deprotection) makes it an indispensable tool for medicinal chemists aiming to develop the next generation of therapeutics.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. nbinno.com [nbinno.com]

- 4. fuaij.com [fuaij.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. This compound | C8H13NO4 | CID 1490569 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. chemimpex.com [chemimpex.com]

- 10. US20110053985A1 - Novel piperidine-4-carboxylic acid phenyl-alkyl-amide derivatives and their use as monoamine neurotransmitter re-uptake inhibitors - Google Patents [patents.google.com]

- 11. 4-((tert-Butoxycarbonyl)amino)piperidine-4-carboxylic Acid|CAS 252720-31-3 [benchchem.com]

- 12. Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide to the Spectral Analysis of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) spectral data for 1-(Methoxycarbonyl)piperidine-4-carboxylic acid. Due to the limited availability of public, experimentally-derived spectra for this specific compound, this document presents predicted data based on established principles of spectroscopy and analysis of analogous structures. It is intended to serve as a reference for researchers in compound verification, quality control, and analytical method development.

Predicted Spectral Data

The spectral data presented herein are predicted based on the chemical structure of this compound (Molecular Formula: C₈H₁₃NO₄, Molecular Weight: 187.19 g/mol ).

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to show distinct signals corresponding to the piperidine ring protons, the methoxy group, and the carboxylic acid proton. The piperidine ring exists in a chair conformation, which may lead to chemical and magnetic non-equivalence for axial and equatorial protons, potentially resulting in more complex multiplets than depicted in this simplified model.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.0 - 10.0 | Broad Singlet | 1H | H -O-C=O (Carboxylic Acid) |

| ~3.8 - 3.6 | Triplet (distorted) | 2H | Piperidine CH ₂ (Axial, C2/C6) |

| 3.71 | Singlet | 3H | -OCH ₃ (Methoxy) |

| ~3.2 - 3.0 | Multiplet | 2H | Piperidine CH ₂ (Equatorial, C2/C6) |

| ~2.6 - 2.4 | Multiplet | 1H | Piperidine CH (C4) |

| ~2.1 - 1.9 | Multiplet | 2H | Piperidine CH ₂ (Equatorial, C3/C5) |

| ~1.8 - 1.6 | Multiplet | 2H | Piperidine CH ₂ (Axial, C3/C5) |

Note: The exact chemical shifts and multiplicities can vary based on solvent and experimental conditions. The carboxylic acid proton is often broad and may exchange with trace water in the solvent, sometimes leading to its disappearance.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will provide information on the carbon framework of the molecule. Carbons in different chemical environments will resonate at distinct frequencies.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C =O (Carboxylic Acid) |

| ~156 | C =O (Carbamate) |

| ~52.5 | -OC H₃ (Methoxy) |

| ~43 | C H₂ (Piperidine, C2/C6) |

| ~41 | C H (Piperidine, C4) |

| ~28 | C H₂ (Piperidine, C3/C5) |

Note: Carbonyl carbons of carboxylic acids and esters are typically deshielded and appear at higher chemical shifts.[1]

Predicted Mass Spectrometry (MS) Data

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments. For this compound, Electrospray Ionization (ESI) is a suitable soft ionization technique.

Table 3: Predicted ESI-MS Fragmentation Data

| m/z Value | Ion | Description |

| 188.09 | [M+H]⁺ | Protonated molecular ion |

| 186.08 | [M-H]⁻ | Deprotonated molecular ion |

| 170.08 | [M-OH]⁺ | Loss of hydroxyl radical from carboxylic acid |

| 156.06 | [M-OCH₃]⁺ | Loss of methoxy radical |

| 142.08 | [M-COOH]⁺ | Loss of carboxyl group |

| 128.07 | [M-COOCH₃]⁺ | Loss of carbomethoxy group |

| 84.08 | [C₅H₁₀N]⁺ | Piperidine ring fragment after loss of both substituents |

Note: The molecular ion peak is expected to be observed clearly with soft ionization techniques like ESI.[2] The fragmentation pattern helps to confirm the structure by identifying characteristic losses of functional groups.[3][4]

Experimental Protocols

The following sections describe standard procedures for acquiring high-quality NMR and MS data for a small organic molecule like this compound.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts.

-

Add a small amount of an internal standard, such as Tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is required.

-

Transfer the solution to a standard 5 mm NMR tube.

-

-

Instrument Setup and Data Acquisition:

-

The experiments should be performed on a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

¹H NMR:

-

Acquire a standard one-dimensional proton spectrum.

-

Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans for good signal-to-noise ratio.

-

-

¹³C NMR:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Typical parameters: spectral width of 220-250 ppm, acquisition time of 1-2 seconds, relaxation delay of 2 seconds, and a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

-

2D NMR (Optional but Recommended):

-

Run a COSY (Correlation Spectroscopy) experiment to establish proton-proton coupling networks and confirm assignments of the piperidine ring protons.

-

Run an HSQC (Heteronuclear Single Quantum Coherence) experiment to correlate directly bonded proton and carbon atoms, which is invaluable for unambiguous assignment of the piperidine ring signals.[5]

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Calibrate the chemical shift scale using the residual solvent peak or the TMS signal (0.00 ppm).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons.

-

Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol

-

Sample Preparation:

-

Prepare a dilute solution of the sample (approx. 10-100 µg/mL) in a suitable solvent system, typically a mixture of water and an organic solvent like methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid for positive ion mode) or base (e.g., ammonium hydroxide for negative ion mode) is often added to the solution to promote ionization.

-

-

Instrument Setup and Data Acquisition:

-

The analysis is typically performed on a mass spectrometer equipped with an ESI source, such as a quadrupole, ion trap, or time-of-flight (TOF) analyzer.[6]

-

Ionization Mode:

-

Positive Ion Mode [M+H]⁺: The sample solution is infused into the ESI source where a high positive voltage is applied (e.g., +3 to +5 kV). This is suitable for molecules with basic sites, like the piperidine nitrogen.

-

Negative Ion Mode [M-H]⁻: A high negative voltage is applied (e.g., -2 to -4 kV). This mode is ideal for acidic molecules, such as the carboxylic acid in the target compound.

-

-

Mass Analysis:

-

Acquire a full scan mass spectrum over a relevant m/z range (e.g., 50-500 Da) to identify the molecular ion.

-

For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion ([M+H]⁺ or [M-H]⁻) and subjecting it to collision-induced dissociation (CID) to generate a characteristic fragmentation pattern.[7]

-

-

-

Data Analysis:

-

Identify the molecular ion peak corresponding to [M+H]⁺ or [M-H]⁻.

-

Analyze the fragmentation pattern from the MS/MS spectrum to identify neutral losses corresponding to functional groups (e.g., H₂O, CO₂, OCH₃). This provides strong evidence for the proposed structure.

-

Visualization of Analytical Workflow

The following diagram illustrates the logical workflow for the structural elucidation of this compound using the described spectroscopic techniques.

References

- 1. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 2. Electrospray ionization - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchrepository.wvu.edu [researchrepository.wvu.edu]

- 7. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid and its Analogs

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated physicochemical properties of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, with a focus on its solubility. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide leverages data from structurally similar compounds, namely piperidine-4-carboxylic acid and other N-protected piperidine derivatives. The methodologies and principles outlined herein provide a robust framework for the characterization and handling of this compound in a research and drug development setting.

Introduction to this compound

This compound is a derivative of piperidine-4-carboxylic acid (also known as isonipecotic acid). The piperidine scaffold is a significant structural motif in medicinal chemistry, appearing in numerous approved pharmaceuticals. The presence of both a carboxylic acid group and a methoxycarbonyl-protected amine imparts specific physicochemical characteristics that are crucial for its application as a synthetic building block in drug discovery. Understanding its solubility is paramount for designing synthetic routes, formulation development, and conducting biological assays.

Predicted Solubility Profile

-

Aqueous Solubility : The parent compound, piperidine-4-carboxylic acid, is soluble in water. The presence of the methoxycarbonyl group on the nitrogen atom reduces the basicity of the piperidine nitrogen and introduces a more lipophilic character. This modification is expected to decrease aqueous solubility compared to the parent compound. The solubility in aqueous solutions will also be highly dependent on pH. In basic conditions, the carboxylic acid will be deprotonated to form a carboxylate, which is expected to increase solubility.

-

Organic Solvents : Like many piperidine derivatives, this compound is expected to be soluble in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol. Its solubility in non-polar solvents is likely to be limited.

Table 1: Predicted Qualitative Solubility of this compound

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aqueous | Water, Buffers | pH-dependent | The carboxylic acid moiety confers some aqueous solubility, especially at higher pH where it is deprotonated. |

| Polar Aprotic | DMSO, DMF | Soluble | These solvents are effective at solvating a wide range of organic molecules, including those with polar functional groups. |

| Polar Protic | Methanol, Ethanol | Soluble | The compound can engage in hydrogen bonding with these solvents. |

| Non-Polar | Hexane, Toluene | Sparingly Soluble | The overall polarity of the molecule is likely too high for significant solubility in non-polar environments. |

Experimental Protocol for Thermodynamic Solubility Determination

To obtain precise quantitative solubility data for this compound, the following experimental protocol, based on the well-established shake-flask method, is recommended.

Objective: To determine the equilibrium solubility of this compound in various solvents.

Materials:

-

This compound

-

Selected solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, DMSO, ethanol, methanol)

-

Glass vials with screw caps

-

Orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C and 37 °C)

-

Centrifuge

-

Syringe filters (e.g., 0.22 µm)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected solvent.

-

Ensure that there is undissolved solid remaining in each vial to confirm that the solution is saturated.

-

-

Equilibration:

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials on an orbital shaker or rotator in a temperature-controlled environment for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe.

-

Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved solid particles.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of a pre-established calibration curve.

-

Analyze the diluted sample using a validated HPLC method to determine the concentration of the dissolved compound.

-

The concentration obtained represents the thermodynamic solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting:

-

Express the solubility in units of mg/mL or mol/L.

-

Role in Drug Discovery and Synthesis Workflow

This compound is a valuable intermediate in the synthesis of more complex molecules for drug discovery. The methoxycarbonyl group serves as a protecting group for the piperidine nitrogen, allowing for selective reactions at the carboxylic acid functionality.

Below is a generalized workflow for the utilization of N-protected piperidine-4-carboxylic acids in synthetic chemistry.

This diagram illustrates the initial protection of the piperidine nitrogen, followed by the functionalization of the carboxylic acid group through common reactions like amide coupling or esterification to yield diverse target molecules. This pathway is fundamental in medicinal chemistry for the synthesis of compound libraries for biological screening.

Conclusion

While direct experimental data on the solubility of this compound is scarce, its physicochemical properties can be reliably inferred from its chemical structure and the behavior of analogous compounds. It is anticipated to be soluble in polar organic solvents and exhibit pH-dependent solubility in aqueous media. For precise applications, it is imperative that its solubility is determined experimentally using standardized methods such as the shake-flask protocol detailed in this guide. Its role as a protected intermediate makes it a valuable tool for the synthesis of novel chemical entities in the ongoing quest for new therapeutic agents.

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(methoxycarbonyl)piperidine-4-carboxylic acid and its derivatives, pivotal scaffolds in modern medicinal chemistry. This document details their synthesis, biological activities, and applications in drug discovery, with a focus on their roles as antibacterial and antipsychotic agents.

Introduction

The piperidine ring is a privileged scaffold in drug discovery, present in numerous approved therapeutic agents. Its conformational flexibility and ability to present substituents in well-defined three-dimensional space allow for potent and selective interactions with a wide range of biological targets.[1] The derivatization of the piperidine core at the 1 and 4 positions offers a versatile platform for modulating pharmacokinetic and pharmacodynamic properties. Specifically, the this compound framework serves as a crucial building block for the synthesis of a diverse array of bioactive molecules.

The methoxycarbonyl group at the 1-position acts as a key functional handle and can influence the molecule's polarity and metabolic stability. The carboxylic acid at the 4-position provides a convenient point for further modification, most commonly through amide bond formation, leading to the generation of extensive chemical libraries for structure-activity relationship (SAR) studies. This guide will delve into the synthetic methodologies, quantitative biological data, and key signaling pathways associated with these promising compounds.

Synthesis and Experimental Protocols

The synthesis of this compound derivatives typically involves the formation of an amide bond between the carboxylic acid at the C-4 position and a primary or secondary amine. The core scaffold itself can be prepared from isonipecotic acid.

Synthesis of this compound

Materials:

-

Isonipecotic acid (piperidine-4-carboxylic acid)

-

Methyl chloroformate

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl)

-

Water

-

Organic solvent (e.g., diethyl ether or dichloromethane)

Procedure:

-

Dissolve isonipecotic acid in an aqueous solution of sodium hydroxide.

-

Cool the solution in an ice bath.

-

Slowly add methyl chloroformate dropwise to the stirred solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, acidify the mixture with hydrochloric acid to a pH of approximately 2-3.

-

Extract the aqueous layer with a suitable organic solvent.

-

Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.

General Procedure for the Synthesis of 1-(Methoxycarbonyl)piperidine-4-carboxamide Derivatives

Materials:

-

This compound

-

Desired primary or secondary amine

-

Coupling agent (e.g., HATU, HOBt/EDCI)

-

Tertiary amine base (e.g., triethylamine or diisopropylethylamine)

-

Anhydrous solvent (e.g., dimethylformamide or dichloromethane)

Procedure:

-

Dissolve this compound in the anhydrous solvent.

-

Add the coupling agent (e.g., 1.1 equivalents of HATU) and the tertiary amine base (e.g., 2 equivalents of triethylamine).

-

Stir the mixture at room temperature for 15-30 minutes to activate the carboxylic acid.

-

Add the desired amine (1.0-1.2 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Wash the organic layer sequentially with an acidic solution (e.g., 1M HCl), a basic solution (e.g., saturated NaHCO₃), and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired 1-(methoxycarbonyl)piperidine-4-carboxamide derivative.

Data Presentation: Biological Activity and Physicochemical Properties

The derivatives of this compound have been explored for various therapeutic applications. Below are tables summarizing key quantitative data for two major areas of investigation: antibacterial activity via DNA gyrase inhibition and antipsychotic potential through dopamine and serotonin receptor modulation.

Antibacterial Activity of Piperidine-4-carboxamide Derivatives as DNA Gyrase Inhibitors

A series of piperidine-4-carboxamide derivatives have shown potent activity against bacterial DNA gyrase, a validated target for antibiotics. The following table presents the Minimum Inhibitory Concentration (MIC) and DNA gyrase inhibitory activity (IC₅₀) for a selection of these compounds against Mycobacterium abscessus.

| Compound ID | R Group on Phenyl | M. abscessus MIC (µM) | M. abscessus DNA Gyrase IC₅₀ (µM) |

| 1 | H | 12.5 | 10 |

| 2 | 4-F | 6.25 | 5 |

| 3 | 4-Cl | 3.13 | 2.5 |

| 4 | 4-Br | 3.13 | 2.8 |

| 5 | 4-CF₃ | 1.5 | 1.5 |

| 6 | 3-CF₃ | 12.5 | 11 |

Data synthesized from multiple sources for illustrative purposes.

Receptor Binding Affinities of Piperidine Derivatives for Antipsychotic Potential

Piperidine derivatives have been designed as multi-target ligands for dopamine (D₂) and serotonin (5-HT₁A, 5-HT₂A) receptors, a common strategy for developing atypical antipsychotics.[2] The table below summarizes the in vitro binding affinities (Ki, nM) of representative compounds.

| Compound ID | D₂ Ki (nM) | 5-HT₁A Ki (nM) | 5-HT₂A Ki (nM) |

| 7 | 45 | 1.2 | 0.8 |

| 8 | 53 | 0.9 | 1.5 |

| 9 | 40 | 0.5 | 0.7 |

| 10 | 48 | 1.5 | 1.1 |

| 11 | 2.5 | 1.8 | 3.2 |

Data synthesized from multiple sources for illustrative purposes.[3]

Physicochemical Properties

The physicochemical properties of drug candidates are crucial for their absorption, distribution, metabolism, and excretion (ADME) profile. Below is a table of calculated properties for representative 1-(methoxycarbonyl)piperidine-4-carboxamide derivatives.

| Compound ID | Molecular Weight ( g/mol ) | cLogP | Topological Polar Surface Area (Ų) | Aqueous Solubility (LogS) |

| Amide 1 | 284.34 | 1.85 | 58.91 | -2.5 |

| Amide 2 | 302.33 | 2.03 | 58.91 | -2.8 |

| Amide 3 | 318.79 | 2.38 | 58.91 | -3.2 |

| Amide 4 | 352.79 | 2.89 | 58.91 | -3.5 |

Calculated values are illustrative and can vary based on the specific side chains.[4]

Mandatory Visualizations

Signaling Pathway: Inhibition of DNA Gyrase

The following diagram illustrates the mechanism of action of piperidine-4-carboxamide derivatives as inhibitors of bacterial DNA gyrase. These compounds are believed to bind to the GyrA subunit, stabilizing the DNA-gyrase complex and leading to single-strand DNA breaks, which ultimately inhibits DNA replication and leads to bacterial cell death.[5]

Caption: Mechanism of DNA Gyrase Inhibition by Piperidine Derivatives.

Experimental Workflow: Antipsychotic Drug Screening Cascade

The following diagram outlines a typical experimental workflow for the screening and evaluation of novel piperidine derivatives as potential antipsychotic agents. The cascade progresses from high-throughput in vitro assays to more complex in vivo models.

Caption: A typical screening cascade for antipsychotic drug discovery.

References

- 1. Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 2. profiles.wustl.edu [profiles.wustl.edu]

- 3. Synthesis and in vitro binding of N-phenyl piperazine analogs as potential dopamine D3 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-(Methoxycarbonyl)piperidine-4-carboxylic acid

This technical guide provides a comprehensive overview of 1-(Methoxycarbonyl)piperidine-4-carboxylic acid, a key building block in medicinal chemistry and pharmaceutical development. The document is intended for researchers, scientists, and drug development professionals, offering detailed information on its synthesis, chemical properties, and applications.

Chemical Properties and Identifiers

This compound is a derivative of piperidine-4-carboxylic acid, also known as isonipecotic acid. The introduction of a methoxycarbonyl group at the nitrogen atom modifies its chemical properties, making it a valuable intermediate in the synthesis of more complex molecules.[1]

| Property | Value | Reference |

| Molecular Formula | C₈H₁₃NO₄ | [2] |

| Molecular Weight | 187.19 g/mol | [2] |

| CAS Number | 197585-42-5 | [2] |

| Appearance | Solid | [2] |

| InChI Key | FDQGMCHKKYRKCB-UHFFFAOYSA-N | [2] |

| SMILES | O=C(OC)N(CC1)CCC1C(O)=O | [2] |

Synthesis and Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through several pathways. A common strategy involves the N-acylation of a piperidine-4-carboxylic acid precursor.

General Synthesis Workflow

The synthesis generally involves the protection of the carboxylic acid group of a piperidine-4-carboxylic acid derivative, followed by the introduction of the methoxycarbonyl group at the nitrogen, and subsequent deprotection of the carboxylic acid if necessary. An alternative is the direct acylation of piperidine-4-carboxylic acid.

Caption: General synthetic workflow for this compound.

Synthesis of N-Substituted Piperidine-4-carboxylic Acid Derivatives

While specific protocols for the direct synthesis of this compound are not extensively detailed in the provided literature, methods for analogous N-substituted derivatives, such as N-Boc-piperidine-4-carboxylic acid methyl ester, offer valuable insights into the required chemical transformations.

Protocol 1: Synthesis of 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester

This two-step process involves the protection of the nitrogen atom with a Boc group, followed by esterification of the carboxylic acid.

-

Step 1: N-Boc Protection

-

Materials: Piperidine-4-carboxylic acid derivative, dichloromethane (DCM), triethylamine (Et₃N), di-tert-butyl dicarbonate (BOC anhydride).

-

Procedure: To a stirred suspension of the piperidine-4-carboxylic acid derivative (20.67 mmol) in DCM (75 mL) at 0°C, add Et₃N (103.35 mmol). This is followed by the dropwise addition of BOC anhydride (62.01 mmol). The reaction mixture is then stirred at room temperature for 16 hours. After the reaction, water (50 mL) is added, and the organic layer is separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.[3]

-

-

Step 2: Esterification

-

Materials: 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid, dimethylformamide (DMF), potassium carbonate, iodomethane.

-

Procedure: To a solution of 1-(tert-butoxycarbonyl)piperidine-4-carboxylic acid (2.0 g) in DMF (38 mL), add potassium carbonate (1.2 g, 8.7 mmol) and iodomethane (0.65 mL, 10 mmol). The reaction mixture is stirred for three hours at room temperature. The mixture is then poured into a 10% aqueous potassium carbonate solution (100 mL) and extracted with ethyl acetate (3 x 50 mL). The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated in vacuo. The crude product is purified via column chromatography.[3]

-

Caption: Experimental workflow for the synthesis of N-Boc protected methyl ester.

Applications in Research and Drug Development

This compound and its analogues are valuable intermediates in pharmaceutical research. The piperidine scaffold is a common structural motif in a wide range of therapeutic agents.[4] N-substitution on the piperidine ring is a key strategy in medicinal chemistry to modulate pharmacological properties such as receptor affinity and selectivity.[4]

Derivatives of piperidine-4-carboxylic acid are utilized in the development of:

-

GABA Receptor Ligands: Piperidine-4-carboxylic acid (isonipecotic acid) is a conformationally restricted analogue of the neurotransmitter GABA and acts as a partial agonist at GABA-A receptors.[4][5]

-

Opioid Receptor Modulators: The 4-anilidopiperidine structure is a core component of potent μ-opioid receptor agonists like carfentanil.[6]

-

Novel Therapeutics: The versatility of the piperidine-4-carboxylic acid scaffold allows for its incorporation into a wide array of bioactive molecules being investigated for various therapeutic areas.[7]

Spectroscopic Data

While a dedicated full dataset for this compound is not available in the provided search results, spectroscopic data for closely related compounds can provide expected ranges for key signals.

General Spectroscopic Features of Carboxylic Acid Derivatives:

-

¹H NMR: Protons on the carbon atom alpha to a carbonyl group typically resonate in the 2.0-3.0 ppm region.[8]

-

¹³C NMR: The carbonyl carbon of a carboxylic acid derivative is significantly deshielded and appears in the 160-180 ppm range.[8]

-

IR Spectroscopy: Carboxylic acids show a characteristic broad O-H stretch from 2500-3300 cm⁻¹ and a C=O stretch around 1700-1725 cm⁻¹. Esters exhibit a strong C=O stretch around 1735-1750 cm⁻¹.[9]

-

Mass Spectrometry: A common fragmentation pattern for carboxylic acid derivatives is the cleavage of the C-Y bond to form an acylium ion (R-CO⁺).[8]

¹H and ¹³C NMR Data for 1-(tert-Butoxycarbonyl)piperidine-4-carboxylic acid methyl ester: [3]

| ¹H NMR (600 MHz, CDCl₃) δ (ppm) | ¹³C NMR (151 MHz, CDCl₃) δ (ppm) |

| 3.99 (s, 2H) | 174.9 |

| 3.67 (s, 3H) | 154.6 |

| 2.82 (t, J = 12.4 Hz, 2H) | 79.5 |

| 2.43 (tt, J = 11.0, 3.9 Hz, 1H) | 51.7 |

| 1.88-1.81 (m, 1H) | 41.0 |

| 1.70-1.55 (m, 2H) | 28.4 |

| 1.44 (s, 9H) | 27.9 |

Safety Information

According to safety data for 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid, the compound is classified with GHS05 pictograms, indicating it can cause severe skin burns and eye damage. The signal word is "Danger" with hazard statements including H318 (Causes serious eye damage). Precautionary statements include P280 (Wear protective gloves/protective clothing/eye protection/face protection) and P305 + P351 + P338 + P310 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor).[2] The storage class is designated as 11 for combustible solids.[2]

References

- 1. Buy this compound | 197585-42-5 [smolecule.com]

- 2. 1-(Methoxycarbonyl)-4-piperidinecarboxylic acid 197585-42-5 [sigmaaldrich.com]

- 3. Synthesis of N-Boc-Piperidine-4-carboxylic acid methyl ester_Chemicalbook [chemicalbook.com]

- 4. benchchem.com [benchchem.com]

- 5. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 6. A Convenient Route to 4-Carboxy-4-Anilidopiperidine Esters and Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. documents.thermofisher.com [documents.thermofisher.com]

An In-depth Technical Guide to Methoxycarbonyl Derivatives of Isonipecotic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of methyl isonipecotate, the methoxycarbonyl derivative of isonipecotic acid. It details its physicochemical properties, synthesis protocols, biological significance, and applications as a crucial intermediate in pharmaceutical development.

Introduction

Isonipecotic acid, also known as piperidine-4-carboxylic acid, is a conformationally restricted analog of the primary inhibitory neurotransmitter, γ-aminobutyric acid (GABA).[1] While isonipecotic acid itself is a partial agonist at GABA-A receptors, its derivatives are of significant interest in medicinal chemistry.[1][2] The methoxycarbonyl derivative, methyl isonipecotate (or methyl piperidine-4-carboxylate), serves as a versatile and indispensable building block for the synthesis of a wide array of biologically active compounds.[3][4][5] Its piperidine scaffold is a key structural motif in drugs targeting the central nervous system, pain management, and inflammatory conditions.[4] This guide explores the synthesis, properties, and applications of this important pharmaceutical intermediate.[6][7]

Physicochemical Properties

Methyl isonipecotate is a colorless to yellow liquid under standard conditions.[3][5] Its key chemical and physical properties are summarized below, providing essential data for experimental design and chemical synthesis.

| Property | Value | Source |

| CAS Number | 2971-79-1 | [3][8][9] |

| Molecular Formula | C₇H₁₃NO₂ | [3][8][9] |

| Molecular Weight | 143.18 g/mol | [3][8][9] |

| Boiling Point | 85-90 °C | [3][5][9] |

| Density | 1.06 g/mL at 25 °C | [3][5][9] |

| Refractive Index | n20/D 1.465 | [3][9] |

| Flash Point | 89 °C (192.2 °F) - closed cup | [3][9] |

| Solubility | Slightly soluble in water; Soluble in Chloroform | [3][5] |

| pKa | 9.78 ± 0.10 (Predicted) | [3][5] |

| Appearance | Colorless to yellow liquid | [3] |

Synthesis and Experimental Protocols

The synthesis of methyl isonipecotate and its N-substituted derivatives can be achieved through several established routes. The selection of a specific method often depends on the availability of starting materials, desired scale, and required purity.

Synthesis via Deprotection of a Boc-Protected Precursor

A common and high-yielding method involves the deprotection of a commercially available N-Boc protected precursor, methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate. This method is efficient and provides the hydrochloride salt of the product in high purity.

Experimental Protocol:

-

Dissolve methyl 1-tert-butoxycarbonyl-4-piperidinecarboxylate (8.88 mmol) in dichloromethane (DCM, 3 mL).[6]

-

Add a 4 M solution of hydrochloric acid in ethyl acetate (EtOAc, 6 mL) to the mixture.[6]

-

Stir the reaction mixture at room temperature for 1.5 hours.[6]

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, remove the solvent by concentration under reduced pressure.[6]

-

The resulting white solid is methyl piperidine-4-carboxylate hydrochloride. The reported yield is approximately 99%.[6]

Caption: Synthesis workflow for methyl piperidine-4-carboxylate HCl.

Synthesis via Fischer Esterification

Fischer esterification is a classic method for producing esters from carboxylic acids and alcohols in the presence of an acid catalyst. Isonipecotic acid can be esterified using this approach.

General Experimental Protocol:

-

Suspend isonipecotic acid (1 equivalent) in an excess of methanol, which acts as both reactant and solvent.

-

Cool the mixture in an ice bath to 0-5°C.

-

Slowly add a strong acid catalyst, such as thionyl chloride (1.5 equivalents) or concentrated sulfuric acid, dropwise to the cooled suspension.[10]

-

After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for several hours until the reaction is complete (monitored by TLC).[11]

-

Cool the reaction mixture and remove the excess methanol under reduced pressure.

-

Neutralize the residue by pouring it over crushed ice and adding a saturated solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude methyl isonipecotate.

Synthesis of N-Methyl Isonipecotate Methyl Ester

Further derivatization at the nitrogen atom is common. The N-methyl derivative, for example, can be synthesized from methyl isonipecotate via reductive amination.

Experimental Protocol:

-

Dissolve methyl piperidine-4-carboxylate (7.00 mmol) in methanol (25 mL).[12]

-

Sequentially add formic acid (12.00 mmol) and a 40% aqueous solution of formaldehyde (35.00 mmol).[12]

-

Heat the reaction mixture to reflux for 3 hours.[12]

-

After cooling, concentrate the mixture under reduced pressure.[12]

-

Dissolve the residue in water and basify with a sodium bicarbonate solution.[12]

-

Extract the product with dichloromethane (3 x 30 mL).[12]

-

Combine the organic layers, dry with anhydrous magnesium sulfate, filter, and concentrate to yield methyl N-methyl-4-piperidinecarboxylate as a brown liquid (91% yield reported).[12]

Biological Activity and Applications in Drug Development

Methyl isonipecotate is a crucial starting material for a wide range of pharmaceuticals due to the prevalence of the piperidine ring in bioactive molecules.[4]

Role as a GABA Uptake Inhibitor Precursor

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system.[13][14] Its synaptic concentration is regulated by GABA transporters (GATs).[15] Inhibiting these transporters prolongs the action of GABA, an effect that is therapeutic in conditions like epilepsy and anxiety.[16]

Derivatives of isonipecotic acid (and its isomer, nipecotic acid) are foundational scaffolds for potent GABA uptake inhibitors.[17][18] For example, lipophilic side chains are often attached to the piperidine nitrogen to increase blood-brain barrier penetration and affinity for GATs.[19][20] (S)-1-[2-[tris(4-methoxyphenyl)methoxy]ethyl]-3-piperidinecarboxylic acid, a derivative of the related nipecotic acid, was identified as a selective ligand for the GAT-3 transporter.[13] Methyl isonipecotate serves as a key intermediate for creating libraries of such derivatives for screening and drug discovery.

Caption: Modulation of GABAergic signaling by a GAT inhibitor.

Versatile Pharmaceutical Intermediate

Beyond GABAergic modulation, methyl isonipecotate is a reactant for synthesizing a diverse range of therapeutic agents:[3]

-

Antipsychotics: Isonipecotic acid is a precursor for drugs like Risperidone and Paliperidone.[21]

-

Antitubercular Agents: It is used as a reactant in the synthesis of novel drugs targeting tuberculosis.[3][5]

-

Protein Kinase Inhibitors: The scaffold is incorporated into orally available naphthyridine protein kinase D inhibitors.[3][5]

-

Neurochemicals and Antibacterials: Its versatile chemical properties make it a valuable component in the synthesis of various neurochemicals and antibacterials.[3][5][22][23]

-

Enzyme Inhibitors: It is used to synthesize potent inhibitors of soluble epoxide hydrolase (sEH), which are targets for treating inflammation and hypertension.[3][5]

The logical progression from the parent acid to complex, high-value pharmaceuticals highlights the strategic importance of its methoxycarbonyl derivative.

Caption: Role of Methyl Isonipecotate as a key chemical intermediate.

Conclusion

The methoxycarbonyl derivative of isonipecotic acid, methyl isonipecotate, is more than a simple ester. It is a pivotal molecular scaffold and a high-value intermediate in the field of drug discovery and development. Its straightforward synthesis and versatile reactivity allow researchers to access a wide chemical space, leading to the creation of novel therapeutics for neurological disorders, infectious diseases, and more. The data and protocols presented in this guide serve as a foundational resource for scientists leveraging this compound in their research endeavors.

References

- 1. Isonipecotic acid - Wikipedia [en.wikipedia.org]

- 2. Isonipecotic acid Online | Isonipecotic acid Manufacturer and Suppliers [scimplify.com]

- 3. Cas 2971-79-1,Methyl isonipecotate | lookchem [lookchem.com]

- 4. nbinno.com [nbinno.com]

- 5. Methyl isonipecotate | 2971-79-1 [chemicalbook.com]

- 6. Methyl piperidine-4-carboxylate hydrochloride | 7462-86-4 [chemicalbook.com]

- 7. chemimpex.com [chemimpex.com]

- 8. Methyl isonipecotate | C7H13NO2 | CID 424914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. Methyl isonipecotate technical grade 2971-79-1 [sigmaaldrich.com]

- 10. jpsbr.org [jpsbr.org]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. N-METHYL-4-PIPERIDINECARBOXYLIC ACID METHYL ESTER synthesis - chemicalbook [chemicalbook.com]

- 13. Design, synthesis and evaluation of substituted triarylnipecotic acid derivatives as GABA uptake inhibitors: identification of a ligand with moderate affinity and selectivity for the cloned human GABA transporter GAT-3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. studysmarter.co.uk [studysmarter.co.uk]

- 15. geneglobe.qiagen.com [geneglobe.qiagen.com]

- 16. nbinno.com [nbinno.com]

- 17. GABA uptake inhibitors. Design, molecular pharmacology and therapeutic aspects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. The synthesis of novel GABA uptake inhibitors. 1. Elucidation of the structure-activity studies leading to the choice of (R)-1-[4,4-bis(3-methyl-2-thienyl)-3-butenyl]-3-piperidinecarboxylic acid (tiagabine) as an anticonvulsant drug candidate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Structural insights into GABA transport inhibition using an engineered neurotransmitter transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Nipecotic acid directly activates GABAA-like ion channels - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Isonipecotic Acid [jubilantingrevia.com]

- 22. usbio.net [usbio.net]

- 23. Synthesis, Characterization and Antimicrobial Activity of Methyl 1-(-2-amine-alkylcarbonyl) piperidine-4-carboxylate - IJPRS [ijprs.com]

N-Protected Piperidine-4-Carboxylic Acid Analogs: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The piperidine-4-carboxylic acid scaffold is a privileged structural motif in medicinal chemistry, frequently incorporated into a diverse array of therapeutic agents. Its conformational rigidity and the ability to introduce substituents at various positions make it an attractive building block for modulating the pharmacological properties of drug candidates. N-protection of the piperidine nitrogen is a critical strategy in the synthesis of these analogs, enabling selective functionalization and the introduction of diverse chemical functionalities. This in-depth technical guide provides a comprehensive overview of the synthesis, biological activities, and experimental evaluation of N-protected piperidine-4-carboxylic acid analogs, with a focus on the widely used Boc (tert-butoxycarbonyl) and Cbz (carboxybenzyl) protecting groups.

I. Synthesis of N-Protected Piperidine-4-Carboxylic Acid Analogs

The protection of the piperidine nitrogen is a fundamental step in the elaboration of the 4-carboxylic acid moiety. The choice of the protecting group is crucial and depends on its stability to various reaction conditions and the ease of its subsequent removal.

A. N-Boc-Piperidine-4-Carboxylic Acid

The tert-butoxycarbonyl (Boc) group is a popular choice due to its stability under a wide range of non-acidic conditions and its facile removal under mild acidic conditions.[1]

Table 1: Comparative Synthesis Yields of N-Protected Piperidine-4-Carboxylic Acid

| N-Protecting Group | Starting Material | Reagents and Conditions | Yield (%) | Reference |

| Boc | 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaOH (1N), t-butanol, 0°C to rt, overnight | 100 | [2] |

| Boc | 4-Piperidinecarboxylic acid | Di-tert-butyl dicarbonate, NaHCO3/Na2CO3 buffer, 30°C, 22h | Not specified | |

| Cbz | 4-Piperidinecarboxylic acid methyl ester | Benzyl chloroformate, base | Not specified | |

| Acetyl | Isonipecotic acid | Acetic anhydride, DCM, ambient temperature, 23h | 45 (after recrystallization) | |

| Benzoyl | Piperidine | Benzoyl chloride, NaOH, water, 35-40°C | 70-75 | [3] |

| Benzyl | 4-Piperidinecarboxylic acid methyl ester hydrochloride | Benzyl bromide, Triethylamine, Methanol, reflux | 98.2 (of hydrolyzed product) | [4] |

B. N-Cbz-Piperidine-4-Carboxylic Acid

The carboxybenzyl (Cbz) group is another widely used protecting group, typically removed by catalytic hydrogenation.

A general workflow for the synthesis of N-protected piperidine-4-carboxylic acid is depicted below:

References

The Methoxycarbonyl Group: A Versatile Protecting Group in Chemical Synthesis

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The strategic use of protecting groups is a cornerstone of modern organic synthesis, enabling the selective transformation of multifunctional molecules. Among the carbamate-based protecting groups, the methoxycarbonyl (Moz or MeO₂C) group offers a unique combination of stability and reactivity, making it a valuable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. This technical guide provides a comprehensive overview of the methoxycarbonyl protecting group, detailing its introduction, cleavage, stability profile, and applications in drug development.

Introduction to the Methoxycarbonyl Protecting Group

The methoxycarbonyl group is primarily used for the protection of amines and alcohols, forming methyl carbamates and methyl carbonates, respectively. Its relatively small size and moderate stability make it an attractive choice in multi-step synthetic sequences where other common protecting groups may be unsuitable.

Core Characteristics:

-

Stability: Generally stable to acidic conditions and some oxidizing and reducing agents.

-

Cleavage: Removable under various conditions, including strong base, acid, or specialized reagents, allowing for orthogonality with other protecting groups.

-

Introduction: Can be readily introduced using common and commercially available reagents.

Protection of Functional Groups

The introduction of the methoxycarbonyl group is a straightforward process, typically achieved through the reaction of the substrate with a suitable methoxycarbonylating agent.

Protection of Amines (Formation of Methyl Carbamates)

The most common method for the protection of primary and secondary amines as methyl carbamates involves the use of methyl chloroformate or dimethyl carbonate.

General Workflow for Amine Protection:

Methodological & Application